
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide
Vue d'ensemble
Description
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and an isopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids to form the benzimidazole core. The piperidine ring is then introduced through nucleophilic substitution reactions. The isopropyl group can be added via alkylation reactions using isopropyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation with palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides for alkylation reactions, often in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the corresponding amines .
Applications De Recherche Scientifique
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The piperidine ring and benzimidazole core are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidin-4-ol derivatives, which share the piperidine ring structure.
Benzimidazole derivatives: Compounds such as omeprazole and benzimidazole-based drugs, which share the benzimidazole core.
Uniqueness
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C17H24N4O |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-(piperidin-4-ylmethyl)-2-propan-2-yl-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H24N4O/c1-11(2)16-20-14-5-3-4-13(15(14)21-16)17(22)19-10-12-6-8-18-9-7-12/h3-5,11-12,18H,6-10H2,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
BDAGPLIEWRSZCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C=CC=C2N1)C(=O)NCC3CCNCC3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
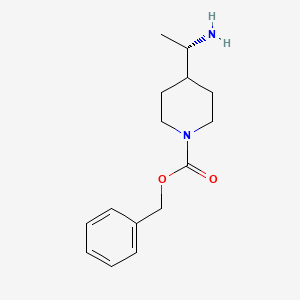
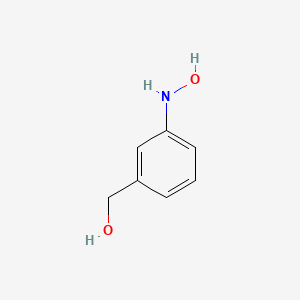
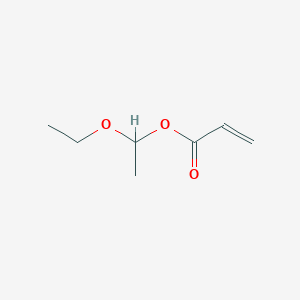

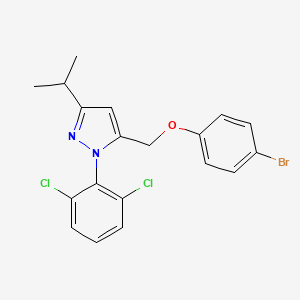
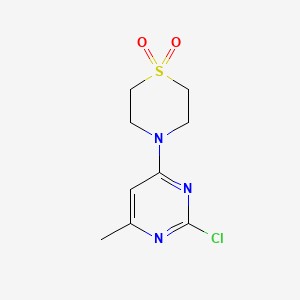
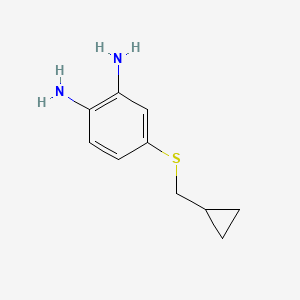
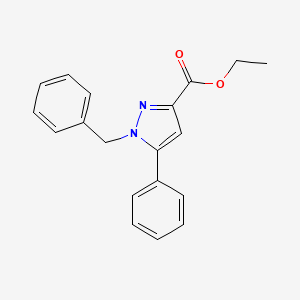
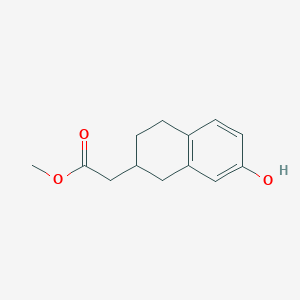
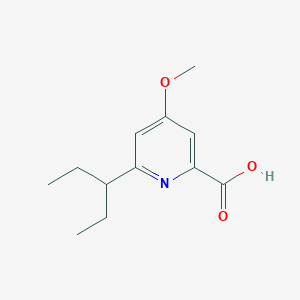
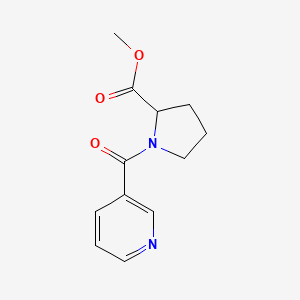


![4,9-Dihydro-9-oxo-pyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B8387626.png)
